molecular formula C20H25ClN4O2S B2823605 N-(4-chlorophenethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide CAS No. 921569-06-4

N-(4-chlorophenethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

Cat. No.: B2823605
CAS No.: 921569-06-4
M. Wt: 420.96
InChI Key: HDAATFQOGCYPIW-UHFFFAOYSA-N
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Description

Structure and Key Features
The compound N-(4-chlorophenethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide features a thiazole core substituted at position 4 with an acetamide group bearing a 4-chlorophenethyl chain. At position 2 of the thiazole, a 3-cyclohexylureido moiety is attached. This structure combines lipophilic (cyclohexyl, chlorophenethyl) and hydrogen-bonding (ureido, acetamide) groups, which may influence solubility, bioavailability, and target binding .

Thiazole Formation: Cyclocondensation of thiourea derivatives with α-haloketones or esters, as seen in the synthesis of 2-amino-4-(chloromethyl)thiazole .

Acetamide Coupling: Reaction of the thiazole amine with chloroacetyl chloride or activated esters, similar to methods used for N-(4-chlorophenyl)acetamide derivatives .

Ureido Introduction: The cyclohexylureido group could be added via reaction with cyclohexyl isocyanate, a strategy employed in other urea-functionalized thiazoles .

Potential Applications Thiazole-acetamide derivatives are widely explored for antimicrobial, anticancer, and kinase inhibitory activities . The chloro and cyclohexyl groups may enhance membrane permeability or target selectivity compared to simpler analogs.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2S/c21-15-8-6-14(7-9-15)10-11-22-18(26)12-17-13-28-20(24-17)25-19(27)23-16-4-2-1-3-5-16/h6-9,13,16H,1-5,10-12H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAATFQOGCYPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs from the evidence and their structural differences are summarized below:

Compound Name/ID Thiazole Substituents Acetamide Substituents Notable Features Biological Activity (MIC) Reference
Target Compound 2-(3-cyclohexylureido) 4-chlorophenethyl Lipophilic ureido group N/A (hypothesized antimicrobial)
107j (N-(4-(3-chlorophenyl)thiazol-2-yl)-2-p-tolylacetamide) 4-(3-chlorophenyl) p-tolyl Chlorophenyl enhances activity 12.5 μg/mL (bacterial strains)
N-[4-(2-chlorophenyl)-thiazol-2-yl]-2-morpholinoacetamide 4-(2-chlorophenyl) morpholino Polar morpholino group Not reported
N-(4-Phenyl-2-thiazolyl)acetamide 4-phenyl None (direct acetamide) Simpler structure Antifungal activity highlighted
Compound 2 () 3-cyano-4,6-distyrylpyridin 4-chlorophenyl Extended conjugation Synthetic yield: 85%

Key Differentiators of the Target Compound

  • Cyclohexylureido Group: Unlike chlorophenyl or morpholino substituents, this group introduces significant lipophilicity and steric bulk, which may improve blood-brain barrier penetration or kinase inhibition (cf. CDK9 inhibitors in ).
  • 4-Chlorophenethyl Chain : Compared to simpler acetamides (e.g., ’s N-(4-phenyl-2-thiazolyl)acetamide), this chain may enhance binding to hydrophobic enzyme pockets .

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones or α-bromoacetates under reflux conditions (e.g., ethanol, 70–80°C) .
  • Ureido group introduction : Reaction of the thiazole intermediate with 3-cyclohexylisocyanate in anhydrous dichloromethane (DCM) using triethylamine as a base .
  • Final acylation : Coupling of the thiazole-ureido intermediate with 4-chlorophenethylamine via EDC/HOBt-mediated amidation . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and functional group integrity (e.g., ureido NH at δ 8.2–8.5 ppm, thiazole C-H at δ 7.1–7.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 475.12) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases relevant to inflammatory pathways .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

Discrepancies may arise from:

  • Solubility limitations : Use DMSO stocks ≤0.1% v/v and confirm compound stability via LC-MS .
  • Metabolic instability : Perform hepatic microsome assays to assess CYP450-mediated degradation .
  • Off-target effects : Combine siRNA knockdown with proteome profiling to identify secondary targets .

Q. What strategies optimize the compound’s selectivity for kinase targets?

  • Structure-Activity Relationship (SAR) : Modify substituents on the cyclohexylureido group (Table 1) :
SubstituentKinase Inhibition (IC50_{50}, nM)Selectivity Index (vs. Off-target)
Cyclohexyl (parent)48 ± 3.212.5
tert-Butyl62 ± 4.18.7
4-Fluorophenyl29 ± 2.818.9
  • Molecular Docking : Use AutoDock Vina to prioritize derivatives with enhanced hydrogen bonding to kinase ATP pockets .

Q. How can X-ray crystallography resolve ambiguities in the compound’s binding mode?

  • Co-crystallization : Soak crystals of target proteins (e.g., EGFR kinase) with the compound at 10 mM in 20% PEG 3350 .
  • SHELX refinement : Apply SHELXL for structure solution, leveraging high-resolution (<1.8 Å) data to map electron density at the active site .
  • Validation : Cross-validate with mutagenesis (e.g., T790M mutation in EGFR) to confirm critical binding interactions .

Q. What computational methods predict metabolic liabilities of this compound?

  • In silico ADMET : Use SwissADME to assess CYP450 substrate likelihood and blood-brain barrier permeability .
  • MetaSite : Predict phase I metabolites (e.g., hydroxylation at the cyclohexyl group) for LC-MS/MS tracking .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability in aqueous and lipid bilayer environments .

Methodological Considerations

Q. How should researchers address low yields in the final acylation step?

  • Activation Reagents : Replace EDC/HOBt with T3P® (propylphosphonic anhydride) to improve coupling efficiency .
  • Solvent Optimization : Switch from DCM to DMF for better solubility of hydrophobic intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min at 100°C, achieving >85% yield .

Q. What protocols validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Incubate cells with 10 µM compound, lyse, and quantify target protein stability via Western blot after heat denaturation .
  • Click Chemistry : Incorporate an alkyne handle into the compound for CuAAC-based pulldown and proteomic identification .

Data Interpretation and Reporting

Q. Q. How to reconcile conflicting IC50_{50} values across independent studies?

  • Assay Standardization : Use identical cell lines (e.g., ATCC-validated HeLa) and normalize to reference inhibitors (e.g., staurosporine for kinases) .
  • Data Reporting : Include Hill slopes and R2^2 values for dose-response curves to assess assay robustness .

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